PROTAC ER Degrader-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

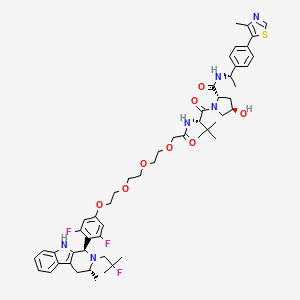

C53H67F3N6O8S |

|---|---|

Molecular Weight |

1005.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H67F3N6O8S/c1-31-23-39-38-11-9-10-12-42(38)59-46(39)47(62(31)29-53(7,8)56)45-40(54)25-37(26-41(45)55)70-22-21-68-18-17-67-19-20-69-28-44(64)60-49(52(4,5)6)51(66)61-27-36(63)24-43(61)50(65)58-32(2)34-13-15-35(16-14-34)48-33(3)57-30-71-48/h9-16,25-26,30-32,36,43,47,49,59,63H,17-24,27-29H2,1-8H3,(H,58,65)(H,60,64)/t31-,32+,36-,43+,47-,49-/m1/s1 |

InChI Key |

WNWBHGDKGOSOKU-QIINAUKOSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PROTAC ER Degrader-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PROTAC ER Degrader-4, a von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera designed to selectively target and degrade the Estrogen Receptor alpha (ERα). This document details the molecular signaling pathways, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations to elucidate its operational framework.

Core Mechanism of Action

This compound operates by co-opting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to specifically eliminate ERα. As a heterobifunctional molecule, it comprises three key components: a ligand that binds to ERα, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.

The mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound first binds to both ERα and the VHL E3 ligase simultaneously, forming a ternary complex. This proximity is the critical initiating step.

-

Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ERα protein. This results in the formation of a polyubiquitin chain on ERα.

-

Proteasomal Recognition and Degradation: The polyubiquitinated ERα is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged ERα into small peptides, effectively eliminating it from the cell.

-

Recycling: After the degradation of ERα, this compound is released and can bind to another ERα and VHL E3 ligase, initiating another cycle of degradation. This catalytic nature allows for the degradation of multiple ERα molecules by a single PROTAC molecule.

This targeted degradation of ERα offers a powerful strategy to overcome resistance mechanisms associated with traditional ER antagonists or selective estrogen receptor modulators (SERMs), particularly those involving mutations in the ERα ligand-binding domain.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and other relevant VHL-based ERα degraders, providing a comparative view of their efficacy.

| Parameter | This compound | ERE-PROTAC (VHL-based) | VHL-based ERα PROTAC (generic) |

| Target | Estrogen Receptor α (ERα) | Estrogen Receptor α (ERα) | Estrogen Receptor α (ERα) |

| E3 Ligase Recruited | von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) |

| Binding Affinity (ERα) | IC50: 0.8 nM[1][2] | Not explicitly stated | Not explicitly stated |

| Degradation Potency (MCF-7 cells) | DC50: 0.3 nM[1][2] | DC50: < 5 µM[3][4] | Maximal degradation at ≥ 10 nM |

| Degradation in other ER+ cell lines | T47D (dose-dependent) | T47D (dose-dependent)[3][4] | Not explicitly stated |

| Time to Max Degradation (MCF-7 cells) | Not explicitly stated | ~4 hours (at 5 µM)[4] | Not explicitly stated |

| Proteasome-Dependence | Yes | Yes (degradation blocked by MG132)[3][4] | Yes |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Cell Culture and Treatment

Objective: To maintain and prepare ER-positive breast cancer cell lines for treatment with this compound.

Materials:

-

MCF-7 or T47D breast cancer cell lines

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture MCF-7 or T47D cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

-

Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the specified duration (e.g., for dose-response, 24 hours; for time-course, various time points).

Western Blotting for ERα Degradation

Objective: To quantify the degradation of ERα protein levels following treatment with this compound.

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-ERα (e.g., 1:1000 dilution)

-

Primary antibody: anti-β-actin or anti-GAPDH (loading control, e.g., 1:5000 dilution)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody (or perform co-incubation if antibodies are from different species).

-

Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To assess the effect of ERα degradation on the viability and proliferation of ER-positive breast cancer cells.

Materials:

-

Cells treated in a 96-well plate

-

MTT reagent or CellTiter-Glo reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol (MTT example):

-

Seed cells in a 96-well plate and treat with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for determining ERα degradation.

References

- 1. Reassessment of Estrogen Receptor Expression in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to PROTAC ER Degrader-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC ER Degrader-4 is a potent and selective von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Estrogen Receptor (ER). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key biological data, and generalized experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fields of oncology, targeted protein degradation, and medicinal chemistry.

Introduction

The Estrogen Receptor is a well-validated therapeutic target in hormone receptor-positive breast cancer. Traditional therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), have been pivotal in patient care. However, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. PROTAC technology offers a distinct approach by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of target proteins.

This compound is a heterobifunctional molecule that simultaneously binds to the Estrogen Receptor and the E3 ubiquitin ligase VHL. This induced proximity facilitates the ubiquitination of the ER, marking it for degradation by the proteasome. This targeted degradation offers the potential for a more profound and sustained inhibition of ER signaling compared to traditional occupancy-based inhibitors.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₅₃H₆₇F₃N₆O₈S |

| Molecular Weight | 1005.19 g/mol |

| CAS Number | 2361114-15-8 |

Mechanism of Action

This compound operates through a catalytic mechanism involving the formation of a ternary complex between the Estrogen Receptor, the PROTAC molecule, and the VHL E3 ligase. This process can be broken down into the following key steps:

-

Binding: The this compound molecule, with its two distinct warheads, binds to both the Estrogen Receptor and the VHL E3 ligase.

-

Ternary Complex Formation: This simultaneous binding brings the ER and VHL into close proximity, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the ER.

-

Proteasomal Degradation: The poly-ubiquitinated ER is then recognized and degraded by the 26S proteasome.

-

Recycling: After inducing degradation, this compound is released and can engage another ER and E3 ligase, acting catalytically to degrade multiple target protein molecules.

Quantitative Biological Data

The following tables summarize the key in vitro biological data for this compound.

| Assay | Target | Cell Line | IC₅₀ | Reference |

| Binding Affinity | Estrogen Receptor (ER) | - | 0.8 nM | [1][2] |

| Degradation | Estrogen Receptor (ER) | MCF-7 | 0.3 nM | [1][2] |

| Assay | Concentration | Cell Line | Result | Reference |

| ER Degradation | 0.3 µM | MCF-7 | 100% degradation | [1][2] |

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard methodologies for similar compounds and assays. The specific conditions used for this compound may vary and would be detailed in the primary publication or patent.

Estrogen Receptor Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of this compound to the Estrogen Receptor.

Materials:

-

Recombinant human Estrogen Receptor alpha (LBD)

-

Fluorescently labeled estrogen tracer

-

Terbium-conjugated anti-GST antibody (or other appropriate antibody for the ER construct)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, the fluorescent tracer, and the terbium-labeled antibody.

-

Add the serially diluted this compound or DMSO (as a control) to the wells.

-

Add the recombinant ER protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

-

The IC₅₀ value is calculated by plotting the ratio of the acceptor and donor fluorescence signals against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Estrogen Receptor Degradation Assay (Western Blot)

This assay quantifies the degradation of endogenous Estrogen Receptor in a cellular context.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities using densitometry software. The percentage of ER degradation is calculated relative to the vehicle-treated control, normalized to the loading control. The DC₅₀ value is determined by plotting the percentage of degradation against the logarithm of the compound concentration.

Signaling Pathway Visualization

The degradation of the Estrogen Receptor by this compound leads to the downregulation of ER-mediated signaling pathways, which are crucial for the proliferation and survival of ER-positive cancer cells.

Conclusion

This compound represents a promising tool for the targeted degradation of the Estrogen Receptor. Its high potency in both binding and degradation assays highlights its potential as a chemical probe for studying ER biology and as a starting point for the development of novel therapeutics for ER-positive cancers. This technical guide provides a foundational understanding of its mechanism, biological activity, and relevant experimental methodologies to aid in its application in research and drug discovery. Further investigation into its in vivo efficacy, selectivity, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Potency of ER Degrader-4: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

In the landscape of targeted protein degradation, PROTAC ER Degrader-4 has emerged as a significant contender for the treatment of estrogen receptor (ER)-positive breast cancer. This in-depth technical guide explores the core structure-activity relationships (SAR) that govern its efficacy as a potent and selective ER degrader. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks.

This compound, also identified as compound 22h in seminal research, operates as a heterobifunctional molecule. It is a von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed to hijack the cell's natural protein disposal machinery to eliminate the estrogen receptor, a key driver of tumor growth in a majority of breast cancers.[1][2] This is achieved by simultaneously binding to the estrogen receptor and the VHL E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ER protein.[3][4]

Quantitative Analysis of Biological Activity

The biological prowess of this compound has been quantified through a series of rigorous in vitro and in vivo assays. The following tables summarize the key performance indicators of this molecule, providing a clear comparison of its binding affinity, degradation efficiency, and cellular effects.

| Parameter | Cell Line | Value | Reference |

| ER Binding Affinity (IC50) | - | 0.8 nM | [1][2] |

| ER Degradation (IC50) | MCF-7 | 0.3 nM | [1][2] |

| MCF-7 Cell Proliferation (IC50) | MCF-7 | 0.20 µM | [5] |

Table 1: In Vitro Activity of this compound

| Parameter | Concentration | Time | Effect | Reference |

| ER Degradation | 1 nM - 10 µM | 24 h | Dose-dependent degradation, maximum at 10 µM | [5] |

| ER Degradation | 0.3 µM | - | 100% degradation | [1] |

| Gene Expression | 10 µM | 24 h | Decreased expression of GREB1, PGR, and TFF1 | [5] |

| Cell Cycle Arrest | 10 µM | 24 h | Arrest in G0/G1 phase | [5] |

Table 2: Cellular Effects of this compound in MCF-7 Cells

| Animal Model | Dosage | Administration | Outcome | Reference |

| MCF-7 Xenograft | 30 mg/kg | Oral gavage | Significant tumor growth inhibition with no significant body weight loss. Reduced protein levels of Ki67, ER, and PR in resected tumors. | [5] |

Table 3: In Vivo Efficacy of this compound

The Core of Activity: Structure-Activity Relationship

The efficacy of a PROTAC is intricately linked to the nature of its three key components: the warhead that binds the target protein (ER), the ligand that recruits the E3 ligase (VHL), and the linker that connects them. The development of ER Degrader-4 involved systematic modifications to these components to optimize for potency and drug-like properties.

The foundational research leading to ER Degrader-4, identified as compound 22h, explored a series of fluorinated selective estrogen receptor degraders (FSERDs).[5] This strategic fluorination is a common approach in medicinal chemistry to enhance metabolic stability and binding affinity. The structure-activity relationship studies, though not exhaustively detailed in the available public information, would have systematically varied the ER-binding moiety, the linker length and composition, and the VHL-recruiting ligand to arrive at the optimized structure of ER Degrader-4.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for SAR studies.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies in the field.

Western Blot Analysis for ER Degradation

-

Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against the estrogen receptor. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the ER band is quantified and normalized to the loading control to determine the extent of degradation.

Cell Proliferation Assay (e.g., MTT Assay)

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a period of 3-5 days.

-

MTT Addition: MTT reagent is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used.[5]

-

Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice. Estrogen supplementation is often required for tumor growth.

-

Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose (e.g., 30 mg/kg) and schedule.[5]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for ER, Ki67, and PR levels).[5]

Conclusion

This compound stands as a testament to the power of targeted protein degradation. Its potent and selective degradation of the estrogen receptor, driven by a carefully optimized chemical structure, underscores the potential of the PROTAC modality in overcoming the challenges of traditional inhibitor-based therapies. The continued exploration of the structure-activity relationships of such molecules will undoubtedly pave the way for the next generation of cancer therapeutics.

References

In-Depth Technical Guide: PROTAC ER Degrader-4 and E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC ER Degrader-4, focusing on its mechanism of action, E3 ligase recruitment, and methods for its characterization.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. This compound is a specific PROTAC designed to target the Estrogen Receptor (ER), a key driver in the progression of ER-positive breast cancer. By inducing the degradation of ER, this compound offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.

Mechanism of Action: E3 Ligase Recruitment

The core function of this compound lies in its ability to facilitate the formation of a ternary complex between the target protein (ER) and an E3 ubiquitin ligase. This compound is a von Hippel-Lindau (VHL)-based PROTAC, meaning it recruits the VHL E3 ubiquitin ligase.[1][2]

The process can be summarized in the following steps:

-

Binding to ER and E3 Ligase: this compound, with its two distinct warheads, simultaneously binds to the Estrogen Receptor and the VHL E3 ligase.

-

Ternary Complex Formation: This dual binding brings the ER protein into close proximity with the VHL E3 ligase, forming a transient ternary complex (ER-PROTAC-VHL).

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ER protein. This results in the formation of a polyubiquitin chain on the ER.

-

Proteasomal Degradation: The polyubiquitinated ER is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the ER into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle: After the degradation of the ER protein, this compound is released and can bind to another ER protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.

Data Presentation: Quantitative Analysis of this compound

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key performance metrics.

| Parameter | Value | Cell Line | Description | Reference |

| ER Binding Affinity (IC50) | 0.8 nM | - | The concentration of this compound required to inhibit 50% of ER binding.[1][2][3] | [1][2][3] |

| ER Degradation (IC50) | 0.3 nM | MCF-7 | The concentration of this compound required to induce 50% degradation of ER in MCF-7 breast cancer cells.[1][2] | [1][2] |

| Maximum Degradation | ~100% at 0.3 µM | MCF-7 | Indicates a high level of ER degradation is achievable in MCF-7 cells.[1][2] | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blot for ER Degradation

This protocol is designed to quantify the degradation of ER in response to treatment with this compound.

Materials:

-

MCF-7 cells

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against ERα overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control.

Cell Viability Assay

This protocol assesses the effect of this compound-mediated ER degradation on the viability of cancer cells.

Materials:

-

MCF-7 cells

-

This compound

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control wells and plot the cell viability against the compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ER-PROTAC-VHL ternary complex.

Materials:

-

MCF-7 cells

-

This compound

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against VHL or ERα for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies against ERα and VHL for western blot detection

Procedure:

-

Cell Treatment: Treat MCF-7 cells with this compound and MG132 for a short period (e.g., 2-4 hours). MG132 is used to prevent the degradation of the target protein and trap the ternary complex.

-

Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Pre-clear the cell lysates to reduce non-specific binding. Incubate the lysates with an antibody against either VHL or ERα overnight at 4°C.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against both ERα and VHL to confirm the presence of both proteins in the immunoprecipitated complex.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound.

Caption: The Ubiquitin-Proteasome System (UPS) Pathway.

Caption: Estrogen Receptor (ER) Signaling Pathway and PROTAC Intervention.

Caption: Experimental Workflow for this compound Characterization.

References

Ternary Complex Formation with PROTAC ER Degrader-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of PROTAC ER Degrader-4, focusing on the formation of the pivotal ternary complex. This document provides a compilation of publicly available data, detailed experimental protocols for key assays, and visualizations to facilitate a deeper understanding of this VHL-based Estrogen Receptor (ER) degrader.

Introduction to this compound

This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ER), a key driver in certain types of cancer, notably ER-positive breast cancer. It functions by simultaneously binding to the ER and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of ER, marking it for subsequent degradation by the proteasome. The targeted degradation of ER offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.

Mechanism of Action: The Ternary Complex

The cornerstone of this compound's activity is the formation of a stable and productive ternary complex, consisting of the ER target protein, the PROTAC molecule itself, and the VHL E3 ligase. The efficiency of subsequent ubiquitination and degradation is highly dependent on the stability and conformation of this complex.

Signaling Pathway of this compound Action

Quantitative Data

The following tables summarize the key quantitative data for this compound based on information from publicly available sources.[1][2] It is important to note that detailed biophysical data on the ternary complex, such as dissociation constants and cooperativity, are not always publicly disclosed and often originate from primary research or patent literature.

Table 1: Binding Affinity and Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| ER Binding IC50 | 0.8 nM | - | Biochemical Assay | [1][2] |

| ER Degradation IC50 | 0.3 nM | MCF-7 | Cellular Assay | [1][2] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound and similar molecules.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the ER/PROTAC/VHL ternary complex in a solution-based format.

Experimental Workflow for TR-FRET Assay

Detailed Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Serially dilute this compound in assay buffer to create a concentration gradient.

-

Prepare a mixture of recombinant tagged ER (e.g., GST-ERα) and tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., His-VBC) at a fixed concentration in assay buffer.

-

Prepare a mixture of the donor (e.g., anti-GST antibody conjugated to a lanthanide) and acceptor (e.g., anti-His antibody conjugated to a fluorophore) antibodies in assay buffer.

-

-

Assay Procedure:

-

In a 384-well low-volume microplate, add the this compound dilutions.

-

Add the ER and VBC protein mixture to each well.

-

Add the antibody mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (on-rate, k_on, and off-rate, k_off) and affinity (dissociation constant, K_D) of binary and ternary interactions.

Experimental Workflow for SPR Analysis

References

PROTAC ER Degrader-4: A Technical Guide to Estrogen Receptor Binding and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC ER Degrader-4, a potent and selective molecule designed to induce the degradation of the estrogen receptor (ER). The information compiled herein, supported by experimental data, offers a valuable resource for professionals engaged in oncology research and the development of novel therapeutics, particularly for estrogen receptor-positive (ER+) cancers.

This compound is a heterobifunctional molecule that operates by hijacking the cell's natural protein disposal machinery. It is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera (PROTAC), which means it links an ER-binding moiety to a ligand for the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome.

Binding Affinity and Degradation Potency

This compound has demonstrated high-affinity binding to the estrogen receptor and potent induction of its degradation in cancer cell lines. The key quantitative metrics for its activity are summarized in the table below.

| Parameter | Value (nM) | Cell Line | Description |

| Binding Affinity (IC50) | 0.8 | - | Half-maximal inhibitory concentration for binding to the estrogen receptor.[1] |

| Degradation (IC50) | 0.3 | MCF-7 | Half-maximal inhibitory concentration for the degradation of the estrogen receptor in MCF-7 breast cancer cells.[1] |

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound involves the formation of a ternary complex between the estrogen receptor, the PROTAC molecule, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the estrogen receptor, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the binding affinity and degradation potency of this compound involves specific biochemical and cellular assays. Below are detailed methodologies for key experiments.

Estrogen Receptor Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

A competitive binding assay, such as a LanthaScreen™ TR-FRET assay, is a common method to determine the binding affinity of a PROTAC to its target protein.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the estrogen receptor.

Materials:

-

Recombinant full-length human estrogen receptor alpha (ERα) protein.

-

Fluorescently labeled estrogen ligand (tracer).

-

Terbium-labeled anti-tag antibody (e.g., anti-GST, anti-His).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

-

384-well microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescent tracer, and the terbium-labeled antibody.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add the recombinant ERα protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

The ratio of the emission signals (520/495 nm) is calculated. A decrease in this ratio indicates displacement of the tracer by the PROTAC.

-

Plot the emission ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Estrogen Receptor Degradation Assay (Immunofluorescence)

The degradation of the estrogen receptor in a cellular context is a critical measure of PROTAC efficacy. An immunofluorescence-based assay in a relevant cell line, such as MCF-7, provides quantitative data on protein knockdown.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) for the degradation of endogenous estrogen receptor by this compound in MCF-7 cells.

Materials:

-

MCF-7 human breast cancer cells.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

This compound.

-

DMSO (vehicle control).

-

Paraformaldehyde (PFA) for cell fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against estrogen receptor.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Seed MCF-7 cells in a 96-well or 384-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 18-24 hours).

-

After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with the permeabilization buffer for 10 minutes.

-

Block non-specific binding with the blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-ER antibody overnight at 4°C.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash the cells again and acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of the estrogen receptor signal within the nucleus (defined by DAPI staining) for each treatment condition.

-

Normalize the ER fluorescence intensity to the vehicle control and plot the percentage of remaining ER protein against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value for degradation.

Experimental Workflow for PROTAC Characterization

The development and characterization of a PROTAC, such as this compound, follows a structured workflow to assess its biochemical and cellular activity.

Caption: A typical experimental workflow for PROTAC characterization.

References

In-Depth Technical Guide: VHL Ligand Design for PROTAC ER Degrader-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the von Hippel-Lindau (VHL) E3 ligase ligand incorporated in PROTAC ER Degrader-4, a potent degrader of the estrogen receptor (ER). This document outlines the core design principles, presents key performance data, and offers detailed experimental protocols for the evaluation of this molecule.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor, a key driver in the majority of breast cancers. It functions by simultaneously binding to the estrogen receptor and the VHL E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the ER. The design of the VHL ligand is a critical component in the efficacy and selectivity of this PROTAC.

VHL Ligand Design and Rationale

The VHL ligand is a crucial component of this compound, responsible for recruiting the VHL E3 ligase to the target protein. The design of this ligand is based on the native substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). The core of many VHL ligands is a hydroxyproline (Hyp) moiety, which mimics the post-translationally hydroxylated proline residue of HIF-1α that is recognized by VHL.

While the specific design rationale for the VHL ligand in this compound is detailed in the originating patent, the general principles for effective VHL ligand design in PROTACs include:

-

High Binding Affinity: The ligand must bind to VHL with sufficient affinity to promote the formation of a stable ternary complex.

-

Appropriate Linker Attachment Point: The point of attachment for the linker that connects the VHL ligand to the ER-binding ligand is critical. It must be positioned in a way that does not disrupt the binding to VHL and allows for a productive ternary complex formation.

-

Drug-like Properties: The VHL ligand, as part of the larger PROTAC molecule, should contribute to favorable physicochemical properties, such as cell permeability and metabolic stability.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, based on available information.

| Parameter | Value | Cell Line | Reference |

| ER Binding IC50 | 0.8 nM | - | [1][2] |

| ER Degradation IC50 | 0.3 nM | MCF-7 | [1][2] |

| Maximum ER Degradation | 100% at 0.3 µM | MCF-7 | [1][2] |

Note: The data presented is based on information from chemical suppliers, which cite the patent WO2019123367A1.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway for ER degradation induced by this compound.

References

PROTAC ER Degrader-4: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. PROTAC ER Degrader-4 is a von Hippel-Lindau (VHL)-based PROTAC that selectively targets the Estrogen Receptor (ER) for degradation, a key target in the treatment of ER-positive breast cancer. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties

This compound is a heterobifunctional molecule comprising a ligand that binds to the Estrogen Receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 2361114-15-8 | [1] |

| Molecular Formula | C₅₃H₆₇F₃N₆O₈S | [1] |

| Molecular Weight | 1005.19 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity

This compound demonstrates potent and specific activity against the Estrogen Receptor in cellular assays.

| Parameter | Value | Cell Line | Source |

| ER Binding IC₅₀ | 0.8 nM | N/A | N/A |

| ER Degradation IC₅₀ | 0.3 nM | MCF-7 | N/A |

Stability and Storage

Understanding the stability of this compound is critical for its handling, storage, and application in experimental settings.

Storage:

-

Solid: Store at -20°C for up to 2 years.

-

In DMSO: Store at -80°C for up to 6 months. Shorter-term storage at 4°C for up to 2 weeks is also possible. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

General Stability: The safety data sheet for this compound indicates that it is stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Specific quantitative data on its stability under various pH and temperature conditions, or in biological matrices like plasma, is not publicly available. For VHL-based PROTACs in general, metabolic instability can be a concern, with potential cleavage of the VHL ligand moiety by peptidases.

Mechanism of Action: ER Degradation Pathway

This compound mediates the degradation of the Estrogen Receptor through the ubiquitin-proteasome pathway. The process involves the formation of a ternary complex between ER, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of ER by the proteasome.

Caption: Mechanism of ERα degradation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Culture for ER Degradation Assays

MCF-7 cells, an ER-positive breast cancer cell line, are commonly used to assess the degradation activity of ER-targeting PROTACs.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.

Western Blot for ERα Degradation

This protocol details the steps to quantify the degradation of ERα protein levels following treatment with this compound.

Caption: Workflow for Western Blot analysis of ERα degradation.

Protocol:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative ERα protein levels.

Immunofluorescence for ERα Localization and Degradation

Immunofluorescence can be used to visualize the cellular localization and degradation of ERα.

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells on glass coverslips in a 24-well plate. After adherence, treat the cells with this compound or vehicle control.

-

Fixation and Permeabilization: After treatment, wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking and Staining:

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against ERα for 1-2 hours at room temperature.

-

Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Mounting and Imaging: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides.

-

Microscopy: Visualize the cells using a fluorescence or confocal microscope to assess the intensity and localization of the ERα signal.

Conclusion

This compound is a potent and selective degrader of the Estrogen Receptor. This technical guide provides a summary of its known chemical and biological properties. While specific, in-depth stability data is limited in the public domain, the provided experimental protocols offer a robust framework for researchers to characterize its activity and stability in their own experimental systems. Careful adherence to the storage and handling recommendations will ensure the integrity and performance of this valuable research tool.

References

PROTAC ER Degrader-4: A Technical Guide to Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC ER Degrader-4 is a heterobifunctional molecule that selectively targets the Estrogen Receptor (ER) for degradation, a key driver in the progression of ER-positive breast cancer. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its on-target potency and the established methodologies for assessing its broader selectivity.

Mechanism of Action

This compound operates by inducing proximity between the Estrogen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ER, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

On-Target Activity

This compound demonstrates high potency in binding to the Estrogen Receptor and inducing its degradation in cancer cell lines.

| Parameter | Value | Cell Line | Description |

| ER Binding IC50 | 0.8 nM[1] | - | Concentration required to inhibit 50% of ER binding in a competitive binding assay. |

| ER Degradation DC50 | 0.3 nM[1] | MCF-7 | Concentration required to induce 50% degradation of ER in MCF-7 breast cancer cells. |

Selectivity Profile

A critical aspect of any therapeutic agent is its selectivity, as off-target effects can lead to toxicity. While specific, comprehensive selectivity screening data for this compound against a broad panel of proteins (e.g., kinome-wide or proteome-wide) is not publicly available, the selectivity of VHL-based PROTACs can be high due to the requirement of forming a stable ternary complex between the target, the PROTAC, and the E3 ligase[2][3]. Off-target binding alone is often not sufficient to induce degradation[3].

The assessment of selectivity is a multifactorial process involving a combination of computational and experimental approaches.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity (IC50) of this compound to the Estrogen Receptor.

-

Principle: The assay measures the ability of the unlabeled PROTAC to compete with a radiolabeled estrogen analog (e.g., [3H]-Estradiol) for binding to the ER in a cell-free system, typically using rat uterine cytosol as a source of the receptor.

-

Protocol Outline:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged to obtain a cytosolic fraction rich in ER.

-

Competitive Binding Reaction: A constant concentration of [3H]-Estradiol and uterine cytosol are incubated with increasing concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand.

-

Quantification: The radioactivity of the supernatant, containing the [3H]-Estradiol bound to ER, is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of the PROTAC to determine the IC50 value.

-

In-Cell ER Degradation Assay (Western Blot)

This assay quantifies the degradation of ER in a cellular context.

-

Principle: The human breast cancer cell line MCF-7, which expresses high levels of ERα, is treated with this compound. The amount of remaining ER protein is then measured by Western blot analysis.

-

Protocol Outline:

-

Cell Culture and Treatment: MCF-7 cells are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to normalize the results.

-

Signal Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The percentage of ER degradation is calculated relative to a vehicle-treated control.

-

Proteomics-Based Off-Target Profiling

Quantitative mass spectrometry is the gold standard for assessing the selectivity of PROTACs on a proteome-wide scale.

-

Principle: This unbiased approach identifies and quantifies changes in the abundance of thousands of proteins in cells treated with the PROTAC, revealing any off-target degradation.

-

Protocol Outline:

-

Cell Culture and Treatment: A relevant cell line is treated with this compound at a concentration that gives maximal on-target degradation, alongside a vehicle control.

-

Protein Extraction and Digestion: Total protein is extracted, and the proteins are digested into peptides, typically using trypsin.

-

Peptide Labeling (Optional but recommended for quantification): Peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.

-

Data Analysis: The MS data is processed to identify peptides and quantify their corresponding proteins. The abundance of each protein in the PROTAC-treated sample is compared to the control to identify any proteins that are significantly up- or down-regulated. A selective PROTAC will show significant down-regulation of only the intended target (ERα).

-

Conclusion

This compound is a potent and selective degrader of the Estrogen Receptor. Its high on-target potency is demonstrated by low nanomolar IC50 and DC50 values. While a comprehensive public dataset on its off-target profile is not available, the established methodologies of competitive binding assays, in-cell degradation assays, and particularly, quantitative proteomics, provide a robust framework for the thorough evaluation of its selectivity. The principles of PROTAC design, especially for VHL-based degraders, favor a high degree of selectivity, which is a key attribute for their development as safe and effective therapeutics. Further studies employing proteome-wide analyses will be instrumental in fully delineating the selectivity profile of this compound.

References

Methodological & Application

Application Notes and Protocols: PROTAC ER Degrader-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC ER Degrader-4 is a potent and selective von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation. As a bifunctional molecule, it simultaneously binds to the ER protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ER by the proteasome.[1][2][3] This targeted protein degradation offers a promising therapeutic strategy for ER-positive breast cancers, including those resistant to traditional endocrine therapies.[4][5] This document provides detailed experimental protocols for the characterization of this compound in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Reference |

| ER Binding IC50 | - | 0.8 nM | [1][2][3] |

| ER Degradation IC50 | MCF-7 | 0.3 nM | [1][2][3] |

| Cell Inhibitory Activity IC50 | Tamoxifen-sensitive MCF-7 | 0.05 µM (72h) | [4] |

| ER Degradation | MCF-7 | ~100% at 0.3 µM | [1] |

| ER Degradation | T47D (wild-type and mutant) | Effective at 2 µM (12h) | [4] |

| In vivo Antitumor Activity | LCC2 orthotopic xenograft | 5 mg/kg (i.p., once every 2 days) | [4] |

| Pharmacokinetics (IV) | - | T1/2 = 4.61 h, CL = 64.4 mL/min/kg | [4] |

Signaling Pathway and Mechanism of Action

This compound operates through the ubiquitin-proteasome system to induce the degradation of the estrogen receptor. The diagram below illustrates the proposed mechanism of action.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound are provided below.

Cell Culture and Maintenance

Objective: To maintain healthy ER-positive breast cancer cell lines for subsequent experiments.

Materials:

-

MCF-7 and T47D breast cancer cell lines

-

DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture MCF-7 or T47D cells in appropriate medium in T-75 flasks.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

To passage, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks or plates at the desired density.

Western Blotting for ER Degradation

Objective: To quantify the degradation of ER protein in response to this compound treatment.

Materials:

-

MCF-7 or T47D cells

-

This compound

-

DMSO (vehicle control)

-

MG132 (proteasome inhibitor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-GAPDH, or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 4, 12, or 24 hours). For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding the PROTAC.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using an imaging system and quantify band intensities.

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay (e.g., MTT or WST-8)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

MCF-7 cells

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT or WST-8 reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) or DMSO for 72 hours.

-

Add MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Objective: To assess the induction of apoptosis and cell cycle arrest by this compound.

Materials:

-

MCF-7 cells

-

This compound

-

DMSO (vehicle control)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

PI/RNase staining buffer for cell cycle analysis

-

Flow cytometer

Protocol for Apoptosis Analysis:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1 µM, 10 µM) or DMSO for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Protocol for Cell Cycle Analysis:

-

Treat cells as described for apoptosis analysis.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Storage and Handling

This compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Prepare stock solutions in an appropriate solvent (e.g., DMSO) and aliquot to avoid repeated freeze-thaw cycles.[1][2][4] Handle the compound in a well-ventilated area and use appropriate personal protective equipment.

Disclaimer: These protocols are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | PROTAC ER Degrader | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing PROTAC ER Degrader-4 in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful tool for therapeutic intervention. PROTAC ER Degrader-4 is a heterobifunctional molecule designed to specifically target the Estrogen Receptor (ERα) for degradation.[1] This molecule co-opts the cell's natural ubiquitin-proteasome system to achieve this effect.[1] this compound is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to ERα, linked together.[2][3] This binding facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[1]

MCF-7 cells are a well-established in vitro model for ER-positive breast cancer, making them an ideal system for studying the efficacy and mechanism of action of ER-targeting therapeutics like this compound.[4] These application notes provide detailed protocols for the use of this compound in MCF-7 cells, including cell culture, assessment of ERα degradation, and evaluation of downstream cellular effects.

Mechanism of Action of this compound

This compound functions by hijacking the cell's own protein disposal machinery to specifically eliminate ERα. The process can be summarized in the following steps:

-

Binding: The PROTAC molecule simultaneously binds to both the Estrogen Receptor (ERα) and an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[1][2]

-

Ternary Complex Formation: This dual binding brings the E3 ligase into close proximity with ERα, forming a ternary complex.

-

Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the ERα protein, creating a polyubiquitin chain.[1]

-

Recognition and Degradation: The polyubiquitinated ERα is recognized by the 26S proteasome.[1]

-

Degradation and Recycling: The proteasome unfolds and degrades the tagged ERα into small peptides. The PROTAC molecule is then released and can repeat the cycle, leading to the degradation of multiple ERα proteins.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Cell Line | Reference |

| ER Binding Affinity (IC₅₀) | 0.8 nM | - | [2][3] |

| ER Degradation in cells (IC₅₀) | 0.3 nM | MCF-7 | [2][3] |

| ER Degradation | ~100% at 0.3 µM | MCF-7 | [2] |

Visualized Signaling Pathway and Experimental Workflow

Caption: Mechanism of Action of this compound.

Caption: General experimental workflow for evaluating this compound in MCF-7 cells.

Experimental Protocols

MCF-7 Cell Culture

This protocol outlines the standard procedure for culturing MCF-7 cells to ensure optimal health and viability for subsequent experiments.[4][5][6]

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01mg/ml human recombinant insulin[6]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete Growth Medium: EMEM + 10% FBS + 1% Penicillin-Streptomycin

Protocol:

-

Thawing Frozen Cells:

-

Rapidly thaw the cryovial of MCF-7 cells in a 37°C water bath.[4]

-

Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.[5]

-

Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

-

Maintaining Cell Cultures:

-

Passaging Cells:

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[5]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of cell suspension to a new T-75 flask containing fresh complete growth medium (a split ratio of 1:2 to 1:4 is recommended).[6]

-

Incubate at 37°C and 5% CO₂.

-

Western Blot for ERα Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of ERα protein following treatment with this compound.[7][8][9]

Materials:

-

MCF-7 cells

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

Protocol:

-

Cell Seeding and Treatment:

-

Protein Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-